![molecular formula C31H25N5O8 B1384168 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate CAS No. 62374-25-8](/img/structure/B1384168.png)
2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate
Overview
Description
2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate is a useful research compound. Its molecular formula is C31H25N5O8 and its molecular weight is 595.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Application in Drug Development
One of the primary applications of this compound involves its use in the synthesis of various drugs. For example, Inaba et al. (2000) demonstrated its application in the practical synthesis of nelfinavir, a potent HIV-protease inhibitor (Inaba, Yamada, Abe, Sagawa, & Cho, 2000). Similarly, Georgios Balayiannis et al. (1999) discussed the formation of diastereomeric compounds using this molecule, which could have implications in drug synthesis (Balayiannis, Argiris, Papaioannou, & Kavounis, 1999).
Crystal Structure and Molecular Conformation
The crystal structure and molecular conformation of related compounds are also a key area of study. Li Yee Then et al. (2017) explored the crystal structures of similar benzoate compounds, providing insights into their molecular conformation and interactions (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).
Ferroelectric Liquid Crystal Behavior
Research into the ferroelectric liquid crystal behavior of similar compounds has been conducted by Haramoto and Kamogawa (1987, 1990). They synthesized related benzoate compounds and measured their mesomorphic behaviors, discovering ferroelectric liquid crystal properties (Haramoto & Kamogawa, 1987; 1990).
Stability and Photoreactivity Studies
The stability and photoreactivity of related compounds in aqueous solutions have been studied as well, which is crucial for their potential applications. For instance, Sasaki, Midorikawa, and Arakawa (1992) examined the decomposition kinetics and photoreactivity of a similar proteinase inhibitor in aqueous solution (Sasaki, Midorikawa, & Arakawa, 1992).
Antimicrobial Activity
There's also research on the antimicrobial properties of similar compounds. Desai et al. (2015) synthesized a series of compounds for the development of antimicrobial agents and evaluated their efficacy against various bacteria and fungi (Desai, Shihory, Bhatt, Patel, & Karkar, 2015).
properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBAVDJTYIQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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